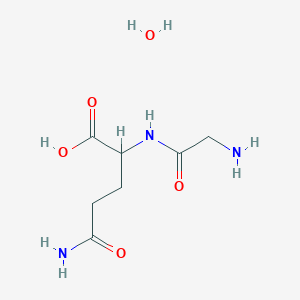

Glycyl-L-glutamineMonohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycyl-L-glutamine Monohydrate can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-glutamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, the production of Glycyl-L-glutamine Monohydrate often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Análisis De Reacciones Químicas

Types of Reactions

Glycyl-L-glutamine Monohydrate can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine and L-glutamine.

Oxidation and Reduction: While the compound itself is relatively stable, the amino acid residues can undergo oxidation or reduction reactions under specific conditions.

Substitution: The amino groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Hydrolysis: Glycine and L-glutamine.

Oxidation: Oxidized forms of glycine and L-glutamine.

Reduction: Reduced forms of any oxidized intermediates.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Glycyl-L-glutamine Monohydrate is used as a model compound to study peptide bond formation and hydrolysis. Its stability makes it an ideal candidate for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Biology

In biological research, Glycyl-L-glutamine Monohydrate is used to study protein synthesis and degradation. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases .

Medicine

Medically, Glycyl-L-glutamine Monohydrate is explored for its potential therapeutic applications. It has been studied for its role in enhancing cell culture media, promoting cell growth, and improving the stability of L-glutamine in various formulations .

Industry

In industrial applications, Glycyl-L-glutamine Monohydrate is used in the production of specialized cell culture media and as a stabilizing agent in pharmaceutical formulations .

Mecanismo De Acción

Glycyl-L-glutamine Monohydrate exerts its effects primarily through its hydrolysis into glycine and L-glutamine. Glycine acts as a neurotransmitter and is involved in various metabolic pathways, while L-glutamine serves as a critical amino acid for protein synthesis and cellular metabolism . The compound’s stability and solubility enhance its bioavailability and efficacy in various applications .

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-L-glutamine: The anhydrous form of Glycyl-L-glutamine Monohydrate.

L-alanyl-L-glutamine: Another dipeptide used in cell culture media.

Glycyl-L-tyrosine: A dipeptide with different amino acid residues.

Uniqueness

Glycyl-L-glutamine Monohydrate is unique due to its enhanced solubility and stability compared to its anhydrous form. This makes it particularly useful in applications requiring prolonged stability and bioavailability .

Propiedades

IUPAC Name |

5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)

![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)